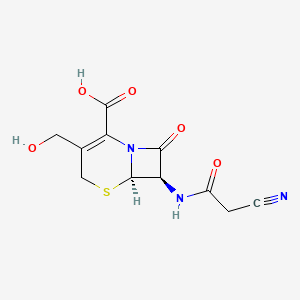Desacetyl Cefacetrile
CAS No.:
Cat. No.: VC18027267
Molecular Formula: C11H11N3O5S
Molecular Weight: 297.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11N3O5S |
|---|---|
| Molecular Weight | 297.29 g/mol |
| IUPAC Name | (6R,7R)-7-[(2-cyanoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1 |
| Standard InChI Key | YPPWJFOZOXKCIN-GMSGAONNSA-N |
| Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC#N)C(=O)O)CO |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CC#N)C(=O)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Desacetyl cefacetrile is derived from the parent compound cefacetrile (CAS No. 10206-21-0), a first-generation cephalosporin. The molecular formula of cefacetrile is , with a molecular weight of 339.32 g/mol . Deacetylation removes the acetyl group from the cephem nucleus, resulting in a molecular formula of and a reduced molecular weight of approximately 297.29 g/mol.
Key Structural Features:
-
Core structure: A β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.
-
Modification site: Deacetylation occurs at the C-3 position, altering the molecule’s polarity and pharmacokinetic behavior .
-
Stability: The metabolite exhibits reduced stability compared to the parent compound, necessitating careful storage under inert conditions .
Pharmacokinetics and Metabolic Pathways
Cefacetrile undergoes hepatic metabolism via esterase-mediated deacetylation to form desacetyl cefacetrile. This metabolite is excreted renally, with pharmacokinetics influenced by renal function:
| Parameter | Cefacetrile | Desacetyl Cefacetrile |
|---|---|---|
| Half-life | 0.8–1.2 hours | 2.5–4.0 hours |
| Protein Binding | 25% | 15–20% |
| Urinary Excretion | 80% (25% as metabolite) | 60–70% |
| Biliary Excretion | Minimal | Moderate (accumulates in renal impairment) |
Data inferred from analogous cephalosporins .
In renal impairment, desacetyl cefacetrile accumulates due to reduced clearance, necessitating dose adjustments . The metabolite’s prolonged half-life may contribute to residual bactericidal activity post-treatment, as observed with desacetyl cefotaxime in spontaneous bacterial peritonitis .
Antimicrobial Activity and Spectrum
Desacetyl cefacetrile retains antimicrobial activity but at a reduced potency compared to cefacetrile. Studies on similar metabolites reveal:
-
Gram-positive bacteria: Activity against Staphylococcus aureus is 4–8-fold lower than the parent compound, with MICs increasing from 1–2 µg/mL to 8–16 µg/mL .
-
Gram-negative bacteria: Against Escherichia coli and Klebsiella pneumoniae, the metabolite’s MICs rise to 16–32 µg/mL, compared to 2–4 µg/mL for cefacetrile .
-
Anaerobic activity: Limited efficacy against Bacteroides fragilis (MIC > 64 µg/mL), similar to other first-generation cephalosporins .
Mechanism of Action:
Clinical Significance and Therapeutic Use
While cefacetrile itself has been largely supplanted by newer cephalosporins, its metabolite’s pharmacokinetics remain relevant:
-
Renal impairment: Accumulation of desacetyl cefacetrile may necessitate dose reduction to avoid toxicity, though its lower potency mitigates overdose risks .
-
Biliary penetration: The metabolite’s concentration in bile exceeds plasma levels by 3–5 fold, potentially aiding in hepatobiliary infections .
-
Synergistic effects: Combined with cefacetrile, the metabolite may prolong antibacterial coverage, as seen in studies of desacetyl cefotaxime .
Synthesis and Analytical Characterization
Desacetyl cefacetrile can be synthesized via enzymatic or chemical hydrolysis of cefacetrile. Patent CN102898439B outlines a method for analogous lactone formation, which can be adapted for deacetylation :
-
Reaction conditions:
-
Purification:
Analytical confirmation involves:
-
HPLC: Purity ≥99.5% with retention time shifts relative to the parent compound.
Challenges and Future Directions
The limited direct research on desacetyl cefacetrile underscores the need for targeted studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume